Edratide

Overview

Description

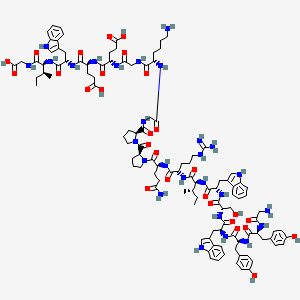

Edratide is a synthetic peptide composed of 19 amino acid residues. It is based on the complementarity-determining region 1 of a human anti-DNA monoclonal antibody that expresses a major idiotype denoted 16/6 Id. This compound has been investigated for its potential therapeutic effects in treating systemic lupus erythematosus, an autoimmune disease characterized by the production of autoantibodies and impaired function of T and B cells .

Scientific Research Applications

Edratide has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: this compound serves as a model peptide for studying peptide synthesis and purification techniques. Its synthesis and characterization provide valuable insights into peptide chemistry .

Biology: In biological research, this compound is used to investigate the mechanisms of autoimmune diseases, particularly systemic lupus erythematosus. It helps in understanding the role of autoreactive T and B cells in disease progression .

Medicine: this compound has shown promise as a therapeutic agent for systemic lupus erythematosus. Clinical trials have demonstrated its potential to downregulate autoreactive T and B cells, leading to clinical improvement in patients .

Industry: this compound’s synthesis and production methods are of interest to the pharmaceutical industry. Its development and manufacturing processes provide insights into large-scale peptide production .

Safety and Hazards

Future Directions

The results of a phase II study showed that Edratide demonstrated efficacy in one and possibly more clinically meaningful endpoints . The favorable safety profile and encouraging clinically significant effects noted in some of the endpoints support the need for additional longer-term this compound studies . These future studies should incorporate recent advances in the understanding and treatment of SLE, including steroid treatment algorithms, and using a composite primary endpoint which is likely to include BILAG .

Preparation Methods

Synthetic Routes and Reaction Conditions: Edratide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: In industrial settings, this compound is prepared as a freeze-dried (lyophilized) powder. The lyophilized powder contains this compound acetate in doses corresponding to 0.5 milligrams, 1.0 milligrams, or 2.5 milligrams of this compound free base. The powder is reconstituted with a suitable solvent before administration .

Chemical Reactions Analysis

Types of Reactions: Edratide primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation.

Common Reagents and Conditions:

Peptide Bond Formation: The synthesis of this compound involves the use of reagents such as N,N’-diisopropylcarbodiimide and N-hydroxysuccinimide for coupling amino acids.

Major Products: The major product formed from these reactions is the this compound peptide itself, which is then purified to obtain the final product.

Mechanism of Action

Edratide exerts its effects by modulating the immune system. It downregulates the expression of pro-inflammatory cytokines and apoptosis-related genes while upregulating immunosuppressive molecules. This leads to a decrease in disease activity and clinical improvement in patients with systemic lupus erythematosus . The molecular targets of this compound include autoreactive T and B cells, which are key players in the pathogenesis of autoimmune diseases .

Similar Compounds:

Belimumab: A monoclonal antibody that inhibits B-lymphocyte stimulator, used in the treatment of systemic lupus erythematosus.

Rituximab: A monoclonal antibody that targets CD20 on B cells, used in various autoimmune diseases and cancers.

Uniqueness of this compound: this compound is unique in its mechanism of action, specifically targeting the complementarity-determining region 1 of a human anti-DNA monoclonal antibody. This targeted approach allows for the modulation of autoreactive T and B cells, leading to a more specific and potentially effective treatment for systemic lupus erythematosus .

properties

IUPAC Name |

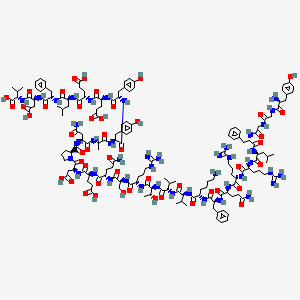

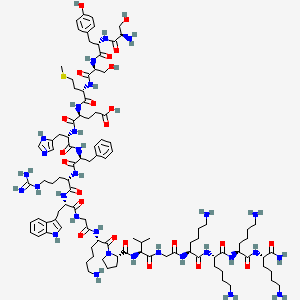

(4S)-4-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C111H149N27O28/c1-5-59(3)94(107(163)123-57-93(150)151)135-103(159)82(49-64-53-119-72-22-11-8-19-69(64)72)131-99(155)77(38-41-92(148)149)127-98(154)76(37-40-91(146)147)125-89(144)55-121-96(152)74(24-13-14-42-112)124-90(145)56-122-106(162)85-26-16-44-137(85)110(166)86-27-17-45-138(86)109(165)78(36-39-87(114)142)129-97(153)75(25-15-43-117-111(115)116)128-108(164)95(60(4)6-2)136-104(160)83(50-65-54-120-73-23-12-9-20-70(65)73)133-105(161)84(58-139)134-102(158)81(48-63-52-118-71-21-10-7-18-68(63)71)132-101(157)80(47-62-30-34-67(141)35-31-62)130-100(156)79(126-88(143)51-113)46-61-28-32-66(140)33-29-61/h7-12,18-23,28-35,52-54,59-60,74-86,94-95,118-120,139-141H,5-6,13-17,24-27,36-51,55-58,112-113H2,1-4H3,(H2,114,142)(H,121,152)(H,122,162)(H,123,163)(H,124,145)(H,125,144)(H,126,143)(H,127,154)(H,128,164)(H,129,153)(H,130,156)(H,131,155)(H,132,157)(H,133,161)(H,134,158)(H,135,159)(H,136,160)(H,146,147)(H,148,149)(H,150,151)(H4,115,116,117)/t59-,60-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXZQHUWZSRPAM-CDJUQFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CO)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C111H149N27O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195840 | |

| Record name | Edratide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

433922-67-9 | |

| Record name | Edratide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433922679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edratide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edratide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDRATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38PLP07BKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)

![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)